Sulfonated castor oil

Vue d'ensemble

Description

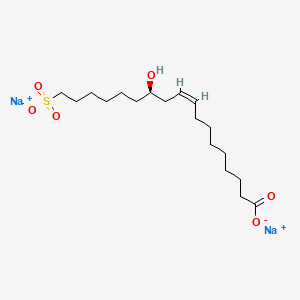

Sulfonated castor oil, also known as “Turkey Red Oil”, is derived from the castor plant Ricinus communis. It is a type of castor oil that is specially treated with a sulfate through a process called sulfonation . It is used in various formulations and applications due to its ability to completely disperse in water . It is used to emulsify colors, fragrance, and essential oils . It is also used in making water dispersible bath oils and personal care products .

Synthesis Analysis

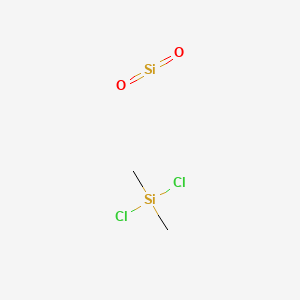

The synthesis of this compound involves the direct sulfonation of castor oil with sulfur trioxide (SO3) . The process is faster than the traditional process and requires fewer man-hours, making it more economical . The reaction occurs according to the stoichiometry of the batch or continuous process .Molecular Structure Analysis

The molecular formula of this compound is C18H32Na2O6S . It is a sodium salt of castor oil, which has been sulfonated .Chemical Reactions Analysis

The main chemical reaction involved in the production of this compound is sulfonation, which is the reaction with sulfuric acid . This reaction results in sulfuric acid esters, in which the hydroxyl group of ricinoleic acid is esterified .Physical and Chemical Properties Analysis

This compound has a density of 1.06 g/mL at 20 °C . It is known to have excellent water solubility and improved acid stability . The oil is of medium viscosity and is usually used in bath oil recipes along with fragrance or essential oils, or in shampoos .Applications De Recherche Scientifique

Application in Detergents and Skin Diseases

Sulfonated castor oil has been explored for its potential in dermatological applications. A study by Lane and Blank (1941) highlighted its use as a detergent in skin diseases, emphasizing its cleansing action and acid character. This study indicates the potential of this compound in dermatological applications and as a component in skin-care products (Lane & Blank, 1941).

Industrial Applications

In industrial processes, the sulfonation of castor oil with sulfur trioxide has been a focus of research. Kremers (1971) described a method for sulfonating castor oil directly with SO3, producing a product with good color, excellent water solubility, and improved acid stability. This process is more economical and environmentally friendly due to the elimination of waste products (Kremers, 1971).

Surfactant and Emulsification Properties

The use of this compound as a surfactant and emulsifier has been explored. Shu-bao (2010) and Xin-de (2007) both conducted studies on the synthesis of this compound acid, demonstrating its effective emulsification and penetration abilities, making it a useful anionic surfactant. These properties suggest applications in various industries, including textiles and cosmetics (He Shu-bao, 2010); (Wang Xin-de, 2007).

Application in Polypyrrole Nanospheres Synthesis

Yang and Liu (2010) explored the role of castor oil sulfate in the synthesis of polypyrrole nanospheres. They found that the diameter of these nanospheres decreased and their dispersing stabilities in water increased with the increasing ratio of castor oil sulfate. This research opens up new avenues in the field of nanotechnology and materials science (Yang & Liu, 2010).

Enhancement of Cocoon Cooking Process

Mécanisme D'action

Target of Action

Sulfonated castor oil (SCO) is primarily targeted towards the enhancement of methane storage in clathrate hydrates . It acts as a biosurfactant, altering the properties of the system it is introduced to . The primary targets of SCO are the hydroxyl groups present in the glyceryl ricinoleate, a major component of castor oil .

Mode of Action

The interaction of SCO with its targets involves a chemical reaction known as sulfonation. In this process, sulfur trioxide (SO3) is introduced to castor oil, reacting with the hydroxyl groups of glyceryl ricinoleate . This reaction results in the formation of SCO, which exhibits surfactant properties . The sulfonation process enhances the water solubility and acid stability of the castor oil .

Biochemical Pathways

The primary biochemical pathway affected by SCO is the sulfur cycle in oil reservoir environments . The sulfonation process involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule . This process plays a significant role in the sulfur cycle of oil reservoirs .

Pharmacokinetics

It’s known that sco has excellent water solubility , which could potentially influence its absorption and distribution

Result of Action

The action of SCO results in enhanced methane storage in clathrate hydrates . It significantly increases the rate of methane hydrate formation, with a maximum of 76% water-to-hydrate conversion observed in a 0.1 wt % SCO solution under stirring conditions . Furthermore, SCO exhibits surfactant properties, including altering the wettability of surfaces .

Action Environment

The efficacy and stability of SCO are influenced by environmental factors such as temperature and the presence of other substances . For instance, the sulfonation reaction is typically maintained between 45-50°C . Additionally, the presence of dry air is necessary for the introduction of SO3 . The reaction environment and conditions can be varied to give a wide range of products having different solubility characteristics and combined SO3 content .

Safety and Hazards

Orientations Futures

Sulfonated castor oil has been used as an eco-friendly resource to develop novel biosurfactants for methane storage . It has shown high efficiency, reduced the time of hydrate formation, and significantly increased the conversion . This provides reliable evidence to synthesize efficient and environmentally friendly reagents based on castor oil to improve methane storage in the clathrate hydrate .

Propriétés

IUPAC Name |

disodium;12-hydroxy-18-sulfonatooctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6S.2Na/c19-17(14-10-7-8-12-16-25(22,23)24)13-9-5-3-1-2-4-6-11-15-18(20)21;;/h5,9,17,19H,1-4,6-8,10-16H2,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHFRFNAIRYOIZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC(CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Na2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | Castor oil, sulfated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8002-33-3 | |

| Record name | Castor oil, sulfated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, sulfated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

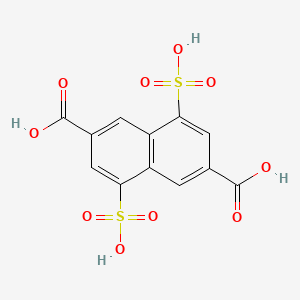

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

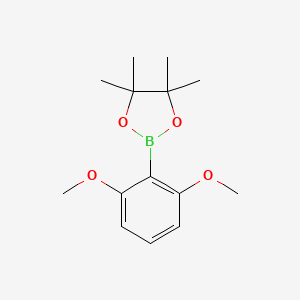

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)